(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride
Descripción general
Descripción
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders.
Aplicaciones Científicas De Investigación
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, depression, and addiction. In Parkinson's disease, (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride has been shown to reduce the motor symptoms by modulating the glutamatergic signaling pathway. In schizophrenia, (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride has been shown to improve the cognitive impairments by modulating the mGluR5 signaling pathway. In anxiety and depression, (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride has been shown to reduce the symptoms by modulating the glutamatergic and GABAergic signaling pathways. In addiction, (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride has been shown to reduce the drug-seeking behavior by modulating the dopamine signaling pathway.
Mecanismo De Acción
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride binds to the allosteric site of mGluR5 and inhibits the receptor activation by glutamate. This results in the modulation of various signaling pathways, including the glutamatergic, GABAergic, and dopamine signaling pathways.
Biochemical and Physiological Effects:
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride has been shown to modulate various biochemical and physiological effects in the central nervous system. It has been shown to reduce the glutamate release, increase the GABA release, and reduce the dopamine release. It has also been shown to modulate the synaptic plasticity, neuroinflammation, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride has several advantages for lab experiments, including its high selectivity and potency, its availability as a commercial product, and its ability to cross the blood-brain barrier. However, (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride also has some limitations, including its potential off-target effects, its potential toxicity at high doses, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride, including the development of more selective and potent mGluR5 antagonists, the investigation of the long-term effects of (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride on the central nervous system, the exploration of the potential therapeutic applications of (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride in other neurological disorders, and the optimization of the dosing and administration of (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride in clinical trials.
In conclusion, (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride is a selective antagonist of mGluR5 that has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride have been discussed in this paper.
Métodos De Síntesis
The synthesis of (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride involves the reaction of 2-methylpyridine-3-carboxaldehyde with (S)-(-)-1-phenylethylamine in the presence of a reducing agent, followed by the reaction with hydrochloric acid to form the dihydrochloride salt of (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride. The purity of the compound can be increased by recrystallization using a suitable solvent.
Propiedades
IUPAC Name |
(1S)-1-(2-methylpyridin-3-yl)ethanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)8-4-3-5-10-7(8)2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJFBVPCJOVGAU-ILKKLZGPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(C)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)[C@H](C)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride | |
CAS RN |
2460739-25-5 | |
Record name | (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.